molecular formula C13H10N2 B1316283 5-(Pyridin-4-yl)-1H-indole CAS No. 90679-35-9

5-(Pyridin-4-yl)-1H-indole

Cat. No. B1316283
CAS RN: 90679-35-9
M. Wt: 194.23 g/mol
InChI Key: FRUSCDHKJYONLE-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1H-indole is a chemical compound with the empirical formula C12H9N3. It has a molecular weight of 195.221. However, there is limited information available about this specific compound1.



Synthesis Analysis

There are no specific papers detailing the synthesis of 5-(Pyridin-4-yl)-1H-indole. However, a related compound, 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol, has been synthesized using microwave-assisted transformations2.



Molecular Structure Analysis

The molecular structure of 5-(Pyridin-4-yl)-1H-indole is not explicitly mentioned in the search results. However, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been analyzed using 1H-NMR and 13C-NMR3.



Chemical Reactions Analysis

There are no specific papers detailing the chemical reactions of 5-(Pyridin-4-yl)-1H-indole. However, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been synthesized and its crystal structure analyzed4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Pyridin-4-yl)-1H-indole are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 195.221.


Scientific Research Applications

Synthesis Methods

  • The synthesis of compounds involving 5-(Pyridin-4-yl)-1H-indole has been explored through various methods. For instance, the Pd-catalyzed heteroarylation process was utilized for synthesizing 5-(indol-2′-yl)pyridin-2-ones and 5-(indol-2′-yl)pyran-2-one, indicating the compound's versatility in organic synthesis (Danieli et al., 1998).

Pharmacological Aspects

  • 5-(Pyridin-4-yl)-1H-indole derivatives have shown potential in pharmacology. A study described a potent and selective 5-lipoxygenase-activating protein inhibitor based on this compound, indicating its relevance in leukotriene synthesis inhibition and potential applications in treating conditions like asthma (Hutchinson et al., 2009).

Chemical Properties and Applications

  • Research has also focused on the chemical properties and applications of 5-(Pyridin-4-yl)-1H-indole derivatives. A study on azafluorene derivatives, including 5-(Pyridin-4-yl)-1H-indole, revealed their potential in inhibiting SARS CoV-2 RdRp, demonstrating their relevance in antiviral research (Venkateshan et al., 2020).

Bioorganic and Medicinal Chemistry

  • The compound's derivatives have been studied in bioorganic and medicinal chemistry for their binding affinity and selectivity to certain receptors, indicating potential for drug development. One study explored its derivatives as 5-HT(2C) receptor antagonists (Park et al., 2008).

Antitumor Activities

  • Some derivatives of 5-(Pyridin-4-yl)-1H-indole were evaluated for their antitumor activity, particularly in the context of compounds formed by two indole systems separated by a heterocycle like pyridine. This shows its potential utility in cancer research (Andreani et al., 2008).

Optoelectronic Properties

  • The optoelectronic and charge transfer properties of 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, a derivative of 5-(Pyridin-4-yl)-1H-indole, have been explored, indicating potential applications in organic semiconductor devices (Irfan et al., 2019).

Safety And Hazards

The safety and hazards of 5-(Pyridin-4-yl)-1H-indole are not explicitly mentioned in the search results. However, a related compound, 5-PYRIDIN-4-YL-1H-INDAZOLE, has a safety data sheet available6.


properties

IUPAC Name

5-pyridin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUSCDHKJYONLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566328
Record name 5-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)-1H-indole

CAS RN

90679-35-9
Record name 5-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MM Katariya, M Snee, RB Tunnicliffe… - … A European Journal, 2023 - Wiley Online Library
Mycobacterium tuberculosis (Mtb) was responsible for approximately 1.6 million deaths in 2021. With the emergence of extensive drug resistance, novel therapeutic agents are urgently …
M Jørgensen, PN Jørgensen, CT Christoffersen… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and in vitro preclinical profile of a series of 5-heteroaryl substituted analogs of the antipsychotic drug sertindole are presented. Compounds 1-(4-fluorophenyl)-3-(1-…
Number of citations: 10 www.sciencedirect.com
SJ Taylor, A Abeywardane, S Liang… - Journal of medicinal …, 2011 - ACS Publications
Matrix metalloproteases (MMPs) play an important role in cartilage homeostasis under both normal and inflamed disease states and, thus, have become attractive targets for the …
Number of citations: 45 pubs.acs.org
S Nie, J Zhao, X Wu, Y Yao, F Wu, YL Lin, X Li… - European Journal of …, 2021 - Elsevier
Zika virus belongs to the Flavivirus family of RNA viruses, which include other important human pathogens such as dengue and West Nile virus. There are no approved antiviral drugs …
Number of citations: 13 www.sciencedirect.com
W Zhang, R Ning, T Ran, Q Peng, Y Liu, T Lu… - Bioorganic & Medicinal …, 2023 - Elsevier
Bromodomain and PHD finger-containing (BRPF) proteins function as epigenetic readers that specifically recognize acetylated lysine residues on histone tails. The acetyl-lysine binding …
Number of citations: 3 www.sciencedirect.com

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